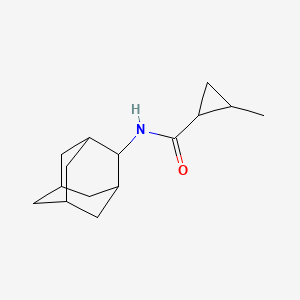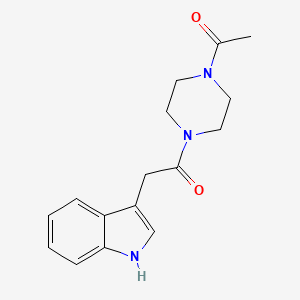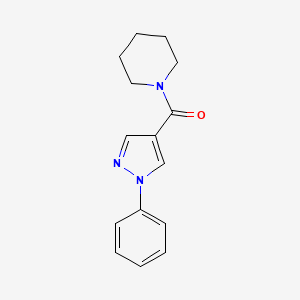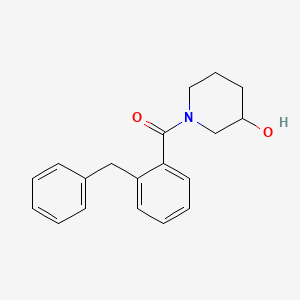
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide, commonly known as ADMC, is a synthetic compound that belongs to the class of adamantane derivatives. ADMC has gained attention due to its potential application in scientific research as it exhibits various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ADMC is not fully understood. However, it has been proposed that ADMC exerts its antiviral activity by inhibiting the fusion of the viral envelope with the host cell membrane. ADMC has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ADMC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, which is involved in the degradation of intracellular proteins. ADMC has also been found to induce the expression of heat shock proteins, which play a role in cellular stress response. Furthermore, ADMC has been found to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
Avantages Et Limitations Des Expériences En Laboratoire
ADMC has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. Furthermore, ADMC exhibits a high level of stability, making it suitable for long-term experiments. However, ADMC also has some limitations. Its mechanism of action is not fully understood, which limits its potential applications. Additionally, ADMC exhibits low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of ADMC. One potential avenue of research is the development of ADMC derivatives with improved antiviral and anticancer activities. Additionally, further studies are needed to elucidate the mechanism of action of ADMC and to identify its molecular targets. Furthermore, the potential use of ADMC in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Méthodes De Synthèse
The synthesis of ADMC involves the reaction between 2-adamantanone and 2-methylcyclopropanecarbonyl chloride in the presence of a base. The reaction results in the formation of ADMC, which is then purified using chromatographic techniques.
Applications De Recherche Scientifique
ADMC has been extensively studied for its potential application in scientific research. It has been found to exhibit antiviral, antitumor, and anti-inflammatory activities. ADMC has been shown to inhibit the replication of the influenza virus and herpes simplex virus. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, ADMC has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-8-2-13(8)15(17)16-14-11-4-9-3-10(6-11)7-12(14)5-9/h8-14H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROWRDSVUVMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)

![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)

